2-Ethyl-5-hydroxy-N-methylbenzamide
Description
2-Ethyl-5-hydroxy-N-methylbenzamide is a substituted benzamide derivative characterized by an ethyl group at the 2-position, a hydroxyl group at the 5-position, and an N-methylamide functional group. Benzamides are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-8(12)6-9(7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
LGYXQKJFVHKATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-ethyl-5-hydroxybenzoic acid with N-methylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-5-hydroxybenzoic acid or 2-ethyl-5-hydroxybenzophenone.
Reduction: Formation of 2-ethyl-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of halogenated derivatives such as 2-ethyl-5-hydroxy-4-bromobenzamide.
Scientific Research Applications
2-Ethyl-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes and contribute to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-Ethyl-5-hydroxy-N-methylbenzamide with analogous benzamide derivatives, focusing on substituent effects, synthesis methods, and applications.
Structural and Functional Group Analysis
Key Observations:
- Substituent Position and Reactivity : The 5-hydroxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ), which influence electronic properties and reactivity in catalytic or synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
